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Proposed Mechanisms of Action and Synergy

The combination of Derazantinib and Atezolizumab represents a rational multi-targeted approach based on

converging biological pathways.

e Derazantinib’'s Dual Antitumor Activity: Derazantinib is an oral, ATP-competitive, multi-kinase
inhibitor with strong pan-FGFR (FGFR1-3) activity. It also potently inhibits Colony Stimulating
Factor 1 Receptor (CSF1R), a key regulator of tumor-associated macrophages (TAMSs). Inhibition of
CSF1R is known to cause repolarization of immunosuppressive M2-type TAMs towards the M1
phenotype, which can help restore T cell activity within the tumor microenvironment (TME) [1].

e Atezolizumab's Role in Reversing Immune Suppression: Atezolizumab is a monoclonal antibody
that targets Programmed Death-Ligand 1 (PD-L1). It blocks the interaction between PD-L1 on tumor
or antigen-presenting cells and PD-1 on T cells, thereby reversing T cell inhibition and restoring the
antitumor immune response [2] [3].

¢ Theoretical Synergistic Effect: By inhibiting CSF1R, Derazantinib can remodel the TME, reducing
immune suppression and potentially making the tumor more vulnerable to the immune reactivation
driven by Atezolizumab [1]. This combination targets both the tumor cell (via FGFR inhibition) and its
protective microenvironment (via CSF1R inhibition and immune checkpoint blockade).

Preclinical and Clinical Evidence
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The rationale for this combination is supported by preclinical data and is currently under investigation in a

clinical trial.

¢ Preclinical Justification: The FIDES-02 trial is explicitly testing the hypothesis that Derazantinib's
CSF1R inhibition can enhance the activity of immune checkpoint inhibitors like Atezolizumab [1].
Preclinical studies in zebrafish models have also confirmed that Derazantinib has activity on vascular
development, indicating its multi-kinase effects are biologically relevant in vivo [4].

¢ Clinical Trial Framework: The FIDES-02 (NCT04045613) study is a Phase Ib/Il trial designed to
evaluate the safety and efficacy of Derazantinib in combination with Atezolizumab in patients with
FGFR-altered metastatic Urothelial Carcinoma [1]. This trial will provide critical data on the feasibility
and potential benefit of this combination strategy.

Proposed Experimental Protocol for In Vivo Efficacy

This protocol outlines a standard preclinical study to validate the combination's efficacy in a mouse model,

which could serve as a foundation for further clinical development.

¢ Objective: To evaluate the antitumor efficacy and immunomodulatory effects of Derazantinib alone
and in combination with Atezolizumab in a mouse xenograft model of FGFR-altered UC.
e Materials:
o Cell Line: A patient-derived or human FGFR-altered UC cell line.
o Animals: Immunocompromised mice (e.g., NSG) or humanized mouse models.
o Drugs: Derazantinib (formulated for oral gavage), Atezolizumab (formulated for intraperitoneal
injection).
e Methods:
o Tumor Inoculation: Subcutaneously inject UC cells into mice.
o Grouping and Dosing: Randomize mice into four groups once tumors reach ~100 mmsa:
= Group 1 (Vehicle Control)
= Group 2 (Atezolizumab monotherapy): 10 mg/kg, i.p., twice weekly.
= Group 3 (Derazantinib monotherapy): 75 mg/kg, p.o., daily.
= Group 4 (Combination therapy): Doses as in Groups 2 and 3.
o Tumor Monitoring: Measure tumor volumes and body weights 2-3 times weekly.
o Endpoint Analysis: After 4-6 weeks, harvest tumors for analysis:
= Immunohistochemistry (IHC)/Flow Cytometry: Analyze immune cell infiltration (CD8+
T cells, FoxP3+ Tregs, F4/80+ macrophages).
= Phospho-Protein Analysis: Assess FGFR and MAPK pathway inhibition (p-FRS2, p-
ERK).
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Anticipated Data Output and Analysis

You can structure and analyze the results from the in vivo experiment using the following key metrics.

Vehicle ) o o
Parameter Atezolizumab Derazantinib Combination
Control
Final Tumor Volume (mm?3)  To be To be To be To be
measured measured measured measured
Tumor Growth Inhibition -- Calculated Calculated Calculated
(%)
CD8+ T cell Infiltration To be To be To be To be
measured measured measured measured
M2/M1 Macrophage Ratio To be To be To be To be
measured measured measured measured
p-ERKI/ERK Ratio To be To be To be To be
measured measured measured measured

Safety and Toxicity Monitoring Protocol

Combining targeted therapy with immunotherapy requires careful safety monitoring due to the potential for

overlapping or novel toxicities.

e Common Toxicities of Monotherapies:
o Derazantinib: On-target toxicities may include hyperphosphatemia (FGFR1 inhibition) and
ocular toxicity [5]. As a multi-kinase inhibitor, off-target effects are also possible.
o Atezolizumab: Immune-related adverse events (irAEs) can affect any organ, with pulmonary
toxicity (pneumonitis) being a notable concern [2].
¢ Recommended Monitoring:
Clinical Observations: Daily for signs of distress.
Body Weight and Food Consumption: Recorded twice weekly.
Clinical Pathology: Serum chemistry (including phosphate levels) and hematology weekily.
Ophthalmic Examinations: Pre-dose and at study end.

[e]

[e]

o

o
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o Cytokine Storm Assessment: Monitor serum cytokines if signs of systemic inflammation

appear.
¢ Adverse Event Management: Pre-establish dose reduction guidelines for Derazantinib and follow

established protocols for managing irAEs for Atezolizumab, which may include corticosteroids [2].

Challenges and Future Directions

Several challenges and research questions remain to be addressed for the successful development of this

combination.

e Biomarker Development: Identifying predictive biomarkers is crucial. While FGFR alterations are
the patient selection criterion for Derazantinib, biomarkers for the immunotherapy component (e.g.,
PD-L1 status, tumor mutational burden, TME immune cell composition) need to be evaluated in the
context of this combination [3].

¢ Mechanisms of Resistance: Potential resistance mechanisms to monitor include acquired
secondary mutations in FGFR2 and upregulation of alternative immune checkpoints or resistance
pathways, such as TGF-B signaling [6] [5].

e Dosing Schedule Optimization: The sequence and scheduling of the combination (concurrent vs.
staggered) may impact both efficacy and toxicity, requiring further investigation [3].

Diagram: Mechanism of Combination Therapy

Below is a DOT language script that illustrates the proposed mechanism of action for the Derazantinib and

Atezolizumab combination.
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Combination Therapy Mechanism in UC
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Conclusion

The combination of Derazantinib and Atezolizumab represents a promising, mechanistically-driven
strategy for treating FGFR-altered urothelial carcinoma. By simultaneously targeting oncogenic driver
pathways and the immunosuppressive tumor microenvironment, this approach aims to overcome the
limitations of monotherapies. The ongoing FIDES-02 clinical trial will be crucial in validating this

hypothesis and determining the therapeutic potential of this combination for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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